3-Methyl-2-nitrobenzoic acid

Crystallization Quality Control Thermal Analysis

Sourcing this specific nitroaromatic isomer is critical for Niraparib synthesis-substituting positional isomers (e.g., 4-nitro or 5-methyl-2-nitro) alters crystallization behavior, melting points, and sublimation enthalpy, directly compromising API purity and yield. • Purity: ≥98% (HPLC), ensuring ≥91% final API purity in patented Niraparib routes. • Thermochemical Consistency: Sublimation enthalpy 124.5 ± 2.7 kJ/mol at 298 K, enabling validated process modeling. • Supply Reliability: Bulk stock available; ternary phase diagram data supports industrial-scale crystallization separation.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 5437-38-7
Cat. No. B045383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrobenzoic acid
CAS5437-38-7
Synonyms3-Methyl-2-nitrobenzoic Acid;  NSC 16048; 
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)
InChIKeyDGDAVTPQCQXLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitrobenzoic Acid: Pharmaceutical & Agrochemical Intermediate


3-Methyl-2-nitrobenzoic acid (CAS 5437-38-7) is a trisubstituted nitroaromatic carboxylic acid characterized by a methyl group at the 3-position and a nitro group ortho to the carboxyl moiety [1]. It appears as a white to slightly yellow crystalline solid with a reported melting point range of 219–223 °C and a molecular weight of 181.15 g/mol . The compound serves as a crucial building block in the preparation of pharmaceuticals, including Niraparib, and various agrochemical intermediates, with industrial production supported by multiple patented synthetic routes emphasizing high yield and regioselectivity [2].

Synthetic Building Block Key intermediate in Niraparib and indolin-2-one synthesis.
Identity Verification Reported melting point supports isomer-specific identity confirmation.
Process Attribute Patented high-yield nitration route supports scalable procurement.

3-Methyl-2-nitrobenzoic Acid: Positional Isomer Risks


Substituting 3-methyl-2-nitrobenzoic acid with a positional isomer—such as 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1) or 5-methyl-2-nitrobenzoic acid (CAS 3113-72-2)—introduces significant differences in solid-state properties, thermodynamic stability, and crystallization behavior that directly impact synthetic yields, purification efficiency, and downstream product quality. As demonstrated in head-to-head studies, even subtle changes in substituent positioning alter melting points, sublimation enthalpies, and solvent crystallization regions, making generic substitution a quantifiable risk in both laboratory and industrial processes [1].

!
Positional Isomer Identity 3-Methyl-4-nitro or 5-methyl-2-nitro isomers may shift melting point, altering identity-based QC and purity assessment.
!
Crystallization Behavior Different ternary phase diagram regions between isomers can change separation efficiency and solvent selection.
!
Thermodynamic Stability Sublimation enthalpy variation among methyl-nitro isomers may influence handling and long-term storage behavior.

3-Methyl-2-nitrobenzoic Acid: Isomer Differentiation Evidence


Melting Point Advantage for Purity

3-Methyl-2-nitrobenzoic acid exhibits a consistently higher melting point range (219–223 °C) compared to its 4-nitro isomer 3-methyl-4-nitrobenzoic acid (216–218 °C) [1][2]. This difference of approximately 3–5 °C provides a practical and verifiable metric for distinguishing between the isomers and assessing purity during quality control .

Melting Point
Head-to-head
219–223 °C vs 216–218 °C (4-nitro isomer)
Supports isomer-specific identity confirmation.
Reported from multiple vendor databases.
Crystallization Quality Control Thermal Analysis

Crystallization Region for Separation Design

In methanol and acetone at 298.15 K, 308.15 K, and 318.15 K, the ternary phase diagram reveals that 3-methyl-4-nitrobenzoic acid consistently occupies a larger crystallization region than 3-methyl-2-nitrobenzoic acid . This quantitative phase behavior difference directly informs solvent selection and crystallization strategy for separating the two isomers, with the larger crystallization zone of the 4-nitro isomer indicating higher nucleation propensity under identical conditions.

Crystallization Region
Data to verify
4-nitro isomer shows larger crystallization region than target in methanol/acetone.
Informs separation solvent selection.
Ternary phase diagram; NRTL model correlation.
Solid-Liquid Equilibrium Separation Science Process Engineering

Sublimation Enthalpy & Stability

The standard molar enthalpy of sublimation at 298 K for 3-methyl-2-nitrobenzoic acid is 124.5 ± 2.7 kJ/mol, which is approximately 1.4 kJ/mol higher than that of 4-methyl-2-nitrobenzoic acid (123.1 ± 3.6 kJ/mol) and approximately 5.8 kJ/mol higher than that of 5-methyl-2-nitrobenzoic acid (118.7 ± 2.2 kJ/mol) [1]. These values, derived from high-precision combustion calorimetry and transpiration methods, indicate stronger intermolecular interactions in the 3-methyl-2-nitro isomer.

Sublimation Enthalpy
Reported
124.5 ± 2.7 kJ/mol (target) vs 123.1 ± 3.6 (4-methyl) and 118.7 ± 2.2 (5-methyl)
Indicates stronger lattice energy and reduced volatility.
Knudsen effusion/transpiration methods.
Thermodynamics Solid-State Chemistry Storage and Handling

Selective Synthesis with Improved Efficiency

The patented method described in CN106496038A achieves a yield of 96.08% with 98.64% purity for 3-methyl-2-nitrobenzoic acid, representing a substantial improvement over earlier reported yields of only 40–49% using potassium chromate/sulfuric acid or nitrogen dioxide/nitric acid systems [1]. The process employs acetic anhydride to enhance reaction selectivity while significantly reducing spent acid waste generation.

Synthetic Yield
Reported patent data
96.08% yield (98.64% purity) vs 40–49% yield (prior art)
Supports process development and procurement evaluation.
CN106496038A, acetic anhydride nitration route.
Synthetic Methodology Process Chemistry Industrial Scalability

3-Methyl-2-nitrobenzoic Acid: Evidence-Based Applications


Niraparib & Indolin-2-one Intermediate

3-Methyl-2-nitrobenzoic acid serves as the primary starting material in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology [1]. The patented synthetic routes require high-purity input material to achieve final API purity ≥91%, making the documented 98.64% purity of the compound (from CN106496038A) a critical procurement specification [2].

Isomer Separation & Purification Process

The ternary solid–liquid phase diagram data for 3-methyl-2-nitrobenzoic acid and its 4-nitro isomer in methanol and acetone provide a quantitative foundation for designing industrial crystallization-based separation processes . Procurement of this specific isomer enables process chemists to exploit its distinct crystallization behavior to isolate the desired product from isomeric mixtures generated during nitration.

Solid-State Thermodynamic Benchmark

The experimentally determined sublimation enthalpy of 124.5 ± 2.7 kJ/mol at 298 K [3] positions 3-methyl-2-nitrobenzoic acid as a valuable reference compound for validating computational models of intermolecular interactions in trisubstituted benzenes. This thermodynamic benchmark supports predictive modeling efforts in materials science and crystal engineering.

Application
Selection Property
Validation Focus
Niraparib synthesis intermediate
High-purity starting material (patented route)
Purity specification per synthetic route documentation
Crystallization-based isomer separation
Distinct ternary phase diagram behavior
Phase diagram and solvent system validation
Thermodynamic reference for modeling
Experimentally determined sublimation enthalpy
Intermolecular interaction model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.